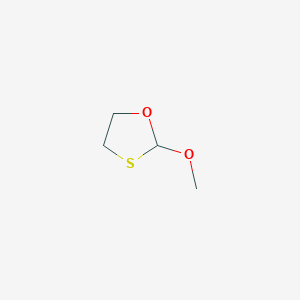
1,3-Oxathiolane, 2-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Oxathiolane, 2-methoxy- is a heterocyclic compound containing both oxygen and sulfur atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Oxathiolane, 2-methoxy- can be synthesized through several methods. One common approach involves the reaction of oxiranes with aryl isothiocyanates in the presence of a catalytic amount of methoxide in tetrahydrofuran (THF) at room temperature . Another method employs the use of nitromethane as a potential organocatalyst to promote the cyclization reaction between strained heterocyclic compounds and heterocumulenes at ambient conditions .
Industrial Production Methods
Industrial production of 1,3-oxathiolane derivatives often involves the condensation of mercaptoethanol with formaldehyde, a typical synthesis method for thioacetals . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Oxathiolane, 2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted oxathiolane derivatives.
Applications De Recherche Scientifique
1,3-Oxathiolane, 2-methoxy- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-oxathiolane, 2-methoxy- involves its ability to undergo nucleophilic attack, leading to the formation of various intermediates and products. The compound’s reactivity is influenced by the presence of both oxygen and sulfur atoms, which can participate in different chemical pathways. For example, the compound can form adducts with nucleophiles, leading to ring-opening reactions and the formation of new bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Thiazolidine: Contains a sulfur atom in place of the oxygen atom in the oxathiolane ring.
1,3-Dioxolane: Contains two oxygen atoms in the ring instead of one oxygen and one sulfur atom.
1,3-Oxathiane: A six-membered ring analog of oxathiolane.
Uniqueness
1,3-Oxathiolane, 2-methoxy- is unique due to its specific ring structure that includes both oxygen and sulfur atoms. This combination imparts distinct chemical reactivity and properties, making it valuable for various applications in organic synthesis, pharmaceuticals, and materials science .
Activité Biologique
1,3-Oxathiolane, 2-methoxy- is a compound that has garnered attention due to its significant biological activity, particularly in the field of medicinal chemistry. This article explores the biological properties of this compound, focusing on its antiviral effects, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
1,3-Oxathiolane, 2-methoxy- is characterized by a five-membered ring containing sulfur and oxygen atoms. Its molecular formula is C5H10O2S, and it has been studied for its role as a nucleoside analogue.
Biological Activity
Antiviral Properties
- Mechanism of Action : The compound exhibits antiviral activity by acting as a nucleoside reverse transcriptase inhibitor (NRTI). It competes with natural deoxynucleotides for incorporation into viral DNA during replication, thereby inhibiting the action of reverse transcriptase .
- Case Studies : Research has indicated that derivatives of 1,3-oxathiolane, including 2-methoxy- variants, have shown effectiveness against HIV. For instance, lamivudine (3TC) and emtricitabine (FTC), both derived from oxathiolane structures, are widely used in antiretroviral therapy .
Table 1: Comparison of Biological Activities
| Compound | Activity Type | Target Virus | Reference |
|---|---|---|---|
| 1,3-Oxathiolane, 2-methoxy- | Antiviral | HIV | |
| Lamivudine (3TC) | NRTI | HIV | |
| Emtricitabine (FTC) | NRTI | HIV |
Synthesis Methods
The synthesis of 1,3-oxathiolane derivatives involves several strategies:
- N-Glycosylation : This method focuses on the coupling of the oxathiolane ring with various nucleobases to produce stereoselective nucleoside analogues .
- Chemical Reactions : The use of carbon disulfide with oxiranes has been reported as an efficient one-pot synthesis route for functionalized oxathiolanes .
Research Findings
Recent studies have highlighted the importance of stereochemistry in the biological activity of oxathiolane derivatives. The presence of specific substituents can enhance their efficacy against viral targets. For example:
Propriétés
Numéro CAS |
102675-57-0 |
|---|---|
Formule moléculaire |
C4H8O2S |
Poids moléculaire |
120.17 g/mol |
Nom IUPAC |
2-methoxy-1,3-oxathiolane |
InChI |
InChI=1S/C4H8O2S/c1-5-4-6-2-3-7-4/h4H,2-3H2,1H3 |
Clé InChI |
XWUIYAJPTPBAGY-UHFFFAOYSA-N |
SMILES canonique |
COC1OCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















